molecular formula C9H16O2 B14604150 1-Hydroxy-7-methyloct-6-EN-3-one CAS No. 59633-06-6

1-Hydroxy-7-methyloct-6-EN-3-one

Katalognummer: B14604150
CAS-Nummer: 59633-06-6
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: GPXGUXXMIXUMSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy-7-methyloct-6-EN-3-one is an organic compound characterized by its unique structure, which includes a hydroxyl group, a double bond, and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-7-methyloct-6-EN-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and oxidation steps to introduce the hydroxyl and ketone functionalities. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hydroxy-7-methyloct-6-EN-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products: The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-7-methyloct-6-EN-3-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.

Wirkmechanismus

The mechanism by which 1-Hydroxy-7-methyloct-6-EN-3-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

  • 8-Hydroxy-6-methyloct-6-en-3-one
  • 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA

Comparison: 1-Hydroxy-7-methyloct-6-EN-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry.

Eigenschaften

CAS-Nummer

59633-06-6

Molekularformel

C9H16O2

Molekulargewicht

156.22 g/mol

IUPAC-Name

1-hydroxy-7-methyloct-6-en-3-one

InChI

InChI=1S/C9H16O2/c1-8(2)4-3-5-9(11)6-7-10/h4,10H,3,5-7H2,1-2H3

InChI-Schlüssel

GPXGUXXMIXUMSC-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC(=O)CCO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.